Aldehyde Dehydrogenase Substrate Recognition: 8.5-Fold Km Discrimination Between 4- and 3-Quinolinecarboxaldehyde Isomers
Human mitochondrial aldehyde dehydrogenase ALDH-2 discriminates between quinolinecarboxaldehyde regioisomers with an approximately 8.5-fold difference in Michaelis constant (Km). The 4-carboxaldehyde isomer (Km = 0.0028 mM) is a substantially poorer substrate than the 3-carboxaldehyde isomer (Km = 0.00033 mM) [1]. When translated to the 3-chloro-substituted analogs, this predicts that 3-chloroquinoline-4-carbaldehyde will be metabolized more slowly by ALDH-2 than 3-chloroquinoline-3-carbaldehyde derivatives (had such a regioisomer existed) or 4-chloroquinoline-3-carbaldehyde, which bears the aldehyde at the 3-position and is thus expected to show tighter enzyme binding. This differential recognition can be exploited in probe design where aldehyde metabolic stability is a selection criterion.
| Evidence Dimension | ALDH-2 substrate affinity (Km, Michaelis constant) |
|---|---|
| Target Compound Data | Quinoline-4-carboxaldehyde: Km = 0.0028 mM (class-level surrogate for 3-chloroquinoline-4-carbaldehyde) |
| Comparator Or Baseline | Quinoline-3-carboxaldehyde: Km = 0.00033 mM (class-level surrogate for 4-chloroquinoline-3-carbaldehyde) |
| Quantified Difference | ~8.5-fold higher Km (lower affinity) for the 4-carboxaldehyde isomer |
| Conditions | Human ALDH-2 enzyme; data curated in BRENDA Enzyme Database (EC 1.2.1.3), originally from Klyosov, A.A. Biochemistry 1996, 35, 4457–4467 |
Why This Matters
A procurement decision based on aldehyde metabolic stability should favor the 4-carboxaldehyde scaffold, which is predicted to have ~8.5-fold weaker ALDH-2 binding than the 3-carboxaldehyde scaffold.
- [1] BRENDA Enzyme Database. EC 1.2.1.3 – Aldehyde Dehydrogenase (NAD+). Km values: quinoline-3-carboxaldehyde = 0.00033 mM (ALDH-2); quinoline-4-carboxaldehyde = 0.0028 mM (ALDH-2). Original data: Klyosov, A.A. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes. Biochemistry 1996, 35, 4457–4467. View Source
